Tetrahydrocortisone

Description

Properties

IUPAC Name |

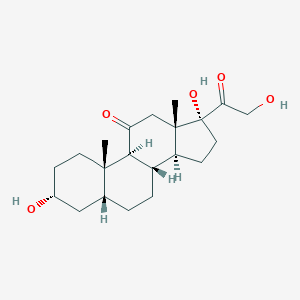

(3R,5R,8S,9S,10S,13S,14S,17R)-3,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-11-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h12-15,18,22-23,26H,3-11H2,1-2H3/t12-,13-,14+,15+,18-,19+,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYGWGHVTLUBCEM-ZIZPXRJBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4(C(=O)CO)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70878591 | |

| Record name | Tetrahydrocortisone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70878591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53-05-4 | |

| Record name | Tetrahydrocortisone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53-05-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydrocortisone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TETRAHYDROCORTISONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76984 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetrahydrocortisone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70878591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3α,17,21-trihydroxy-5-β-pregnane-11,20-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.148 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAHYDROCORTISONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5HF9TM2D15 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Tetrahydrocortisone Synthesis Pathway and its Regulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydrocortisone (THE) is a major inactive metabolite of cortisol, the primary glucocorticoid hormone in humans. The synthesis of tetrahydrocortisone is a critical component of corticosteroid metabolism, playing a crucial role in regulating the local and systemic concentrations of active cortisol. This technical guide provides a comprehensive overview of the tetrahydrocortisone synthesis pathway, detailing the key enzymes involved, their kinetics, and the complex regulatory mechanisms that govern their activity. Detailed experimental protocols for the analysis of these enzymes and their metabolites are provided, along with graphical representations of the key signaling pathways to facilitate a deeper understanding of this vital metabolic process.

The Tetrahydrocortisone Synthesis Pathway

The synthesis of tetrahydrocortisone from cortisol is a multi-step enzymatic process primarily occurring in the liver and other peripheral tissues. The pathway involves the initial conversion of cortisol to cortisone, followed by the reduction of cortisone to its tetrahydro-metabolite.

The key enzymes involved in this pathway are:

-

11β-Hydroxysteroid Dehydrogenase Type 2 (11β-HSD2): This enzyme catalyzes the initial and rate-limiting step, the conversion of active cortisol to inactive cortisone.

-

5β-Reductase (AKR1D1): This enzyme reduces the A-ring of the cortisone steroid nucleus, a crucial step in its metabolism.

-

3α-Hydroxysteroid Dehydrogenase: This enzyme subsequently reduces the 3-keto group of the A-ring, leading to the final product, tetrahydrocortisone.

Concurrently, cortisol can be metabolized to tetrahydrocortisol (THF) and allo-tetrahydrocortisol (allo-THF) through the action of 5α-reductase and 5β-reductase, respectively, followed by 3α-hydroxysteroid dehydrogenase activity. The balance between the formation of tetrahydrocortisone and tetrahydrocortisols is a key indicator of the overall cortisol metabolism status.[1][2]

Below is a diagram illustrating the core synthesis pathway:

Quantitative Data on Key Enzymes

The efficiency and substrate preference of the enzymes in the tetrahydrocortisone synthesis pathway are critical for understanding the overall flux and regulation of cortisol metabolism. The following table summarizes the available kinetic parameters for the key human enzymes involved.

| Enzyme | Substrate | Km (µM) | Vmax | Tissue/Cell Type | Reference(s) |

| 11β-HSD1 | Cortisone | 0.3 | - | Liver | [3] |

| Cortisol | 2.1 | - | Liver | [3] | |

| 11β-HSD2 | Cortisol | ~0.137 | ~128 pmol/h/mg protein | Cytotrophoblast | [4] |

| 5β-Reductase (AKR1D1) | Cortisone | 9.9 ± 0.1 | 15.1 ± 0.3 nmol/min/mg | Recombinant Human | [5] |

| Cortisol | 2.3 ± 0.1 | 13.1 ± 1.8 nmol/min/mg | Recombinant Human | [5] | |

| Progesterone | 0.4 ± 0.1 | 1.1 ± 0.1 nmol/min/mg | Recombinant Human | [5] | |

| Androstenedione | 5.1 ± 0.7 | 4.3 ± 1.3 nmol/min/mg | Recombinant Human | [5] | |

| Testosterone | 7.1 ± 1.7 | 14.5 ± 5.8 nmol/min/mg | Recombinant Human | [5] |

Note: Vmax values are often reported in different units depending on the experimental setup and are not always directly comparable.

Regulation of the Tetrahydrocortisone Synthesis Pathway

The synthesis of tetrahydrocortisone is tightly regulated at the level of its key enzymes, primarily through transcriptional control in response to various physiological and pathophysiological signals.

Regulation of 11β-Hydroxysteroid Dehydrogenase (11β-HSD)

The interconversion of cortisol and cortisone is a key regulatory node. While 11β-HSD2 inactivates cortisol to cortisone, 11β-HSD1 reactivates cortisone to cortisol, primarily in glucocorticoid target tissues like the liver and adipose tissue. The expression and activity of these isoenzymes are influenced by a variety of factors.

3.1.1. Glucocorticoid Receptor (GR) Signaling: Glucocorticoids themselves can regulate the expression of 11β-HSD1, creating a feedback loop. In many tissues, glucocorticoids upregulate 11β-HSD1 expression, amplifying their own local effect.[6][7] This regulation is often mediated by the glucocorticoid receptor (GR), which, upon ligand binding, translocates to the nucleus and acts as a transcription factor.

3.1.2. Inflammatory Cytokine Signaling (TNF-α and IL-6): Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are potent regulators of 11β-HSD1.

-

TNF-α: TNF-α has been shown to upregulate 11β-HSD1 expression in various cell types, including hepatocytes.[8][9][10] This effect is mediated through the p38 MAPK signaling pathway, leading to increased binding of the transcription factor C/EBPβ to the HSD11B1 promoter.[8][9] In contrast, in muscle cells, TNF-α can suppress 11β-HSD1 expression via NF-κB p65 binding to the P1 promoter of the HSD11B1 gene.[11]

-

IL-6: IL-6 can directly stimulate the adrenal cortex to increase cortisol secretion.[12][13][14] While the direct effect of IL-6 on peripheral 11β-HSD1 and 11β-HSD2 expression is less clear, its impact on overall cortisol levels suggests an indirect influence on the substrates available for these enzymes. Chronic stress can also modulate IL-6 signaling in the hypothalamus, impacting the HPA axis response.[15]

Regulation of 5α- and 5β-Reductases

The expression of the 5α-reductase isoenzymes, encoded by the SRD5A genes, is notably regulated by androgens through the androgen receptor (AR).

3.2.1. Androgen Receptor (AR) Signaling: Androgens, such as testosterone and dihydrotestosterone (DHT), acting through the AR, can differentially regulate the expression of SRD5A1 and SRD5A2. In prostate cancer cells, AR activation has been shown to induce SRD5A1 expression while repressing SRD5A2 expression.[16][17] This regulation occurs at the transcriptional level, with the AR directly binding to androgen response elements in the respective genes.[16][18][19][20]

Experimental Protocols

Accurate measurement of enzyme activities and metabolite levels is crucial for studying the tetrahydrocortisone synthesis pathway. Below are detailed methodologies for key experiments.

Measurement of 11β-HSD1 Activity in Cell Lysates

This protocol describes a cell-based assay to screen for inhibitors of 11β-HSD1 reductase activity.[21][22]

Experimental Workflow:

Materials:

-

HEK293 cells stably expressing human 11β-HSD1

-

Cell culture medium (e.g., DMEM) with appropriate supplements

-

Cortisone (substrate)

-

Test compounds (potential inhibitors)

-

96- or 384-well cell culture plates

-

LC-MS/MS system or HTRF reader

Procedure:

-

Cell Seeding: Seed the HEK293-HSD1 cells into 96- or 384-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of test compounds. Remove the culture medium from the cells and add fresh medium containing the test compounds. Incubate for a predetermined time (e.g., 1 hour).

-

Substrate Addition: Add cortisone to each well to a final concentration within the linear range of the enzyme activity.

-

Incubation: Incubate the plates at 37°C in a humidified incubator for a specific duration (e.g., 4-6 hours).

-

Sample Collection: After incubation, carefully collect the cell culture supernatant from each well.

-

Quantification of Cortisol: Analyze the cortisol concentration in the supernatant using a validated LC-MS/MS method or a competitive homogenous time-resolved fluorescence (HTRF) assay.

-

Data Analysis: Calculate the percentage of 11β-HSD1 inhibition for each compound concentration relative to the vehicle control.

Measurement of 5α-Reductase Activity in Microsomes

Experimental Workflow:

Materials:

-

Rat liver tissue

-

Homogenization buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl, pH 7.4)

-

Ultracentrifuge

-

Testosterone (substrate)

-

NADPH

-

Test compounds

-

Spectrophotometer or LC-MS/MS system

Procedure:

-

Microsome Preparation:

-

Homogenize fresh or frozen rat liver tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate at a low speed (e.g., 10,000 x g) to remove cell debris and mitochondria.

-

Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomes.

-

Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration.[25]

-

-

Enzyme Assay:

-

In a reaction tube, combine the microsomal preparation, buffer, NADPH, and the test compound.

-

Pre-incubate the mixture at 37°C for a few minutes.

-

Initiate the reaction by adding testosterone.

-

Incubate at 37°C for a specific time.

-

Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

-

-

Product Quantification:

-

Extract the steroids into the organic phase.

-

Evaporate the solvent and reconstitute the residue.

-

Quantify the amount of 5α-dihydrotestosterone (DHT) formed using a validated analytical method such as spectrophotometry or LC-MS/MS.

-

-

Data Analysis:

-

Calculate the rate of DHT formation and determine the inhibitory effect of the test compounds.

-

Quantification of Urinary Tetrahydrocortisone by GC-MS

This protocol provides a general outline for the analysis of urinary steroid metabolites, including tetrahydrocortisone, using gas chromatography-mass spectrometry (GC-MS).

Experimental Workflow:

Materials:

-

24-hour urine sample

-

β-glucuronidase/sulfatase enzyme mixture

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Derivatizing agents (e.g., methoxyamine hydrochloride in pyridine, N-methyl-N-trimethylsilyltrifluoroacetamide - MSTFA)

-

Internal standards (deuterated steroids)

-

GC-MS system

Procedure:

-

Sample Preparation:

-

Thaw the urine sample and centrifuge to remove any precipitate.

-

Add an internal standard mixture to a known volume of urine.

-

-

Enzymatic Hydrolysis:

-

Adjust the pH of the urine sample and add β-glucuronidase/sulfatase.

-

Incubate at an elevated temperature (e.g., 55°C) to cleave the glucuronide and sulfate conjugates from the steroids.

-

-

Solid-Phase Extraction (SPE):

-

Pass the hydrolyzed urine through a pre-conditioned SPE cartridge to retain the steroids.

-

Wash the cartridge to remove interfering substances.

-

Elute the steroids with an organic solvent.

-

-

Derivatization:

-

Evaporate the eluate to dryness.

-

Perform a two-step derivatization: first with methoxyamine hydrochloride to form methyloxime derivatives of the keto groups, and then with MSTFA to form trimethylsilyl ethers of the hydroxyl groups.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

Separate the steroid derivatives on a suitable capillary column.

-

Detect and quantify the target analytes using mass spectrometry in selected ion monitoring (SIM) mode.

-

-

Data Analysis:

-

Generate a calibration curve using standards.

-

Calculate the concentration of tetrahydrocortisone and other steroid metabolites in the urine sample.

-

Quantification of Cortisol and its Metabolites by LC-MS/MS

This protocol provides an overview of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of cortisol and its metabolites in biological fluids.[26][27][28][29]

Experimental Workflow:

References

- 1. portlandpress.com [portlandpress.com]

- 2. researchgate.net [researchgate.net]

- 3. 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Steroid 5β-reductase (AKR1D1): Purification and characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. diabetesjournals.org [diabetesjournals.org]

- 7. [PDF] Increased glucocorticoid receptor and 11{beta}-hydroxysteroid dehydrogenase type 1 expression in hepatocytes may contribute to the phenotype of type 2 diabetes in db/db mice. | Semantic Scholar [semanticscholar.org]

- 8. Tumor necrosis factor-alpha upregulates 11beta-hydroxysteroid dehydrogenase type 1 expression by CCAAT/enhancer binding protein-beta in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.physiology.org [journals.physiology.org]

- 10. journals.physiology.org [journals.physiology.org]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

- 13. Interleukin-6 and the interleukin-6 receptor in the human adrenal gland: expression and effects on steroidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Influence of hypothalamic IL-6/gp130 receptor signaling on the HPA axis response to chronic stress - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. Inverse Regulation of DHT Synthesis Enzymes 5α-Reductase Types 1 and 2 by the Androgen Receptor in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Androgen regulation of 5α-reductase isoenzymes in prostate cancer: implications for prostate cancer prevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Cell-based assay for screening 11beta-hydroxysteroid dehydrogenase inhibitors using liquid chromatography/tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Development of a high-throughput cell-based assay for 11beta-hydroxysteroid dehydrogenase type 1 using BacMam technology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Spectrophotometric method for the assay of steroid 5α-reductase activity of rat liver and prostate microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. semanticscholar.org [semanticscholar.org]

- 25. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - US [thermofisher.com]

- 26. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

- 29. Mass spectrometry techniques in the survey of steroid metabolites as potential disease biomarkers: a review - PMC [pmc.ncbi.nlm.nih.gov]

Enzymes in Tetrahydrocortisone Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydrocortisone (THE) is a principal metabolite of cortisol, the primary glucocorticoid hormone in humans. The metabolic pathways governing the synthesis and clearance of THE are critical in regulating glucocorticoid activity and have significant implications for various physiological and pathological states. This technical guide provides a comprehensive overview of the core enzymes involved in the metabolism of Tetrahydrocortisone, detailing their kinetic properties, the experimental protocols used to assess their activity, and the signaling pathways that regulate their expression and function. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and endocrine research.

Core Enzymes in Tetrahydrocortisone Metabolism

The metabolism of cortisol to its urinary metabolite, Tetrahydrocortisone, is a multi-step process primarily occurring in the liver. This pathway involves a series of enzymatic reactions catalyzed by 11β-hydroxysteroid dehydrogenases, 5α- and 5β-reductases, and UDP-glucuronosyltransferases.

Metabolic Pathway of Tetrahydrocortisone

The metabolic conversion of cortisol to Tetrahydrocortisone involves the following key enzymatic steps:

-

Conversion of Cortisol to Cortisone: The initial step is the conversion of active cortisol to inactive cortisone, catalyzed by 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) . The reverse reaction, the reactivation of cortisone to cortisol, is catalyzed by 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) .[1][2][3][4][5][6][7][8][9][10][11]

-

A-Ring Reduction of Cortisone: Cortisone undergoes irreversible reduction of its A-ring, a reaction catalyzed by 5α-reductase and 5β-reductase . 5β-reductase converts cortisone to 5β-tetrahydrocortisone, the predominant isomer known as Tetrahydrocortisone (THE). 5α-reductase converts cortisone to 5α-tetrahydrocortisone, also known as allo-tetrahydrocortisone (allo-THE).[1][2][3][7][10][12][13][14][15][16]

-

Conjugation for Excretion: To increase water solubility and facilitate urinary excretion, THE and allo-THE undergo conjugation reactions. The primary conjugation pathway is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs) .[17][18][19] A secondary pathway involves sulfation, catalyzed by sulfotransferases (SULTs) .[19]

Figure 1: Metabolic Pathway of Tetrahydrocortisone.

Quantitative Data on Enzyme Kinetics

The following tables summarize the available quantitative data for the key enzymes involved in Tetrahydrocortisone metabolism. It is important to note that kinetic parameters can vary depending on the specific isozyme, tissue source, and experimental conditions.

Table 1: Kinetic Parameters of 11β-Hydroxysteroid Dehydrogenases

| Enzyme | Substrate | Km | Vmax | Source |

| Human 11β-HSD1 | Cortisone | 0.3 µM | - | Testis |

| Human 11β-HSD1 | Cortisol | 2.1 µM | - | Testis |

| Human 11β-HSD2 | Cortisol | 137 nM | 128 pmol/h/mg protein | Cultured primary cytotrophoblast |

Note: Vmax values are often reported in units specific to the experimental setup and may not be directly comparable across studies.

Table 2: Kinetic Parameters of 5α-Reductases with Testosterone

| Enzyme Isoform | Km (Testosterone) | Tissue/Source |

| Type 1 | 2.9 µM | Recombinant human |

| Type 2 | 0.5 µM | Recombinant human |

| Type 1 | 1995 nM | Human Benign Prostatic Hyperplasia |

| Type 2 | 11.8 nM | Human Benign Prostatic Hyperplasia |

Table 3: Kinetic Parameters of UDP-Glucuronosyltransferases

| Enzyme | Substrate | Km (app) | Vmax (app) |

| Human UGT2B7 | 5β-Tetrahydrocortisone | - | - |

| Monkey UGT2B7 | 5β-Tetrahydrocortisone | 3.6 µM | 11.7 pmol/min/mg protein |

Note: UGT2B7 has been shown to conjugate 5β-tetrahydrocortisone. Comprehensive kinetic data for other UGT isoforms with THE and allo-THE are limited.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for assessing the activity of enzymes in Tetrahydrocortisone metabolism.

11β-Hydroxysteroid Dehydrogenase (11β-HSD) Activity Assay

This protocol is adapted from methods used to measure 11β-HSD1 and 11β-HSD2 activity in cell cultures and tissue homogenates.

Objective: To determine the rate of conversion of cortisol to cortisone (11β-HSD2 activity) or cortisone to cortisol (11β-HSD1 activity).

Materials:

-

Cell culture or tissue homogenate expressing 11β-HSDs.

-

Substrate: Cortisol or Cortisone (with a radiolabeled tracer, e.g., [³H]cortisol or [³H]cortisone).

-

Cofactors: NADP⁺ for 11β-HSD1 (dehydrogenase), NADPH for 11β-HSD1 (reductase), NAD⁺ for 11β-HSD2.

-

Incubation buffer (e.g., Tris-HCl or phosphate buffer, pH 7.4).

-

Ethyl acetate for steroid extraction.

-

Thin-layer chromatography (TLC) plates or High-Performance Liquid Chromatography (HPLC) system.

-

Scintillation counter.

Procedure:

-

Preparation of Enzyme Source:

-

For cell cultures, harvest cells and prepare a microsomal fraction by differential centrifugation.

-

For tissues, homogenize the tissue in ice-cold buffer and prepare a microsomal fraction.

-

-

Enzyme Reaction:

-

In a microcentrifuge tube, combine the enzyme preparation, incubation buffer, and the appropriate cofactor.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the substrate (e.g., 200 nM cortisone with a trace amount of [³H]cortisone for 11β-HSD1 reductase activity).

-

Incubate at 37°C for a defined period (e.g., 10-60 minutes), ensuring the reaction is in the linear range.

-

-

Steroid Extraction:

-

Stop the reaction by adding ice-cold ethyl acetate.

-

Vortex thoroughly to extract the steroids into the organic phase.

-

Centrifuge to separate the phases and collect the upper organic layer.

-

Evaporate the solvent under a stream of nitrogen.

-

-

Analysis:

-

Resuspend the dried steroid extract in a small volume of solvent.

-

Spot the extract onto a TLC plate and develop the chromatogram using an appropriate solvent system (e.g., chloroform:methanol).

-

Alternatively, inject the sample into an HPLC system equipped with a suitable column (e.g., C18) and a radiodetector.

-

Identify and quantify the substrate and product peaks by comparing their retention times/factors with authentic standards.

-

Calculate the percentage of conversion and express the enzyme activity as pmol of product formed per minute per mg of protein.

-

References

- 1. Kinetic analysis of LY320236: competitive inhibitor of type I and non-competitive inhibitor of type II human steroid 5alpha-reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kinetic parameters of 5 alpha-reductase activity in stroma and epithelium of normal, hyperplastic, and carcinomatous human prostates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure and catalytic mechanism of human steroid 5β-reductase (AKR1D1) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 5β-Reduced Steroids and Human Δ4-3-Ketosteroid 5β-Reductase (AKR1D1) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ora.ox.ac.uk [ora.ox.ac.uk]

- 7. INCREASED CLEARANCE OF CORTISOL BY 5β-REDUCTASE IN A SUBGROUP OF WOMEN WITH ADRENAL HYPERANDROGENISM IN POLYCYSTIC OVARY SYNDROME - PMC [pmc.ncbi.nlm.nih.gov]

- 8. endocrine-abstracts.org [endocrine-abstracts.org]

- 9. Isoform selectivity and kinetics of morphine 3- and 6-glucuronidation by human udp-glucuronosyltransferases: evidence for atypical glucuronidation kinetics by UGT2B7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Kinetic analysis of steroid 5alpha-reductase activity at neutral pH in benign prostatic hyperplastic tissue: evidence for type I isozyme activity in the human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Human prostatic steroid 5 alpha-reductase isoforms--a comparative study of selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 5α-Reductase Isozymes in the Prostate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and 5α-Reductase Inhibitory Activity of C21 Steroids Having 1,4-diene or 4,6-diene 20-ones and 4-Azasteroid 20-Oximes [mdpi.com]

- 14. Expression Cloning and Regulation of Steroid 5α-Reductase, an Enzyme Essential for Male Sexual Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Differential activity and expression of human 5β-reductase (AKR1D1) splice variants - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. sabio.bioquant.uni-heidelberg.de [sabio.bioquant.uni-heidelberg.de]

- 18. Characterization of human hepatic and extrahepatic UDP-glucuronosyltransferase enzymes involved in the metabolism of classic cannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Steroid 5β-reductase (AKR1D1): Purification and characterization - PMC [pmc.ncbi.nlm.nih.gov]

Tetrahydrocortisone: A Key Metabolite in the Clinical Assessment of Adrenal Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Tetrahydrocortisone (THE), a principal metabolite of cortisone, serves as a critical biomarker in the evaluation of adrenal gland function and the diagnosis of various adrenal disorders. As the inactive downstream product of cortisol metabolism, urinary quantification of THE, in conjunction with other steroid metabolites, provides a comprehensive assessment of the hypothalamic-pituitary-adrenal (HPA) axis activity and overall glucocorticoid production. This technical guide delves into the function of tetrahydrocortisone in adrenal pathophysiology, presenting quantitative data on its excretion in key adrenal disorders, detailed experimental protocols for its measurement, and visual representations of the relevant biochemical pathways and analytical workflows. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development in the field of endocrinology.

Introduction: The Role of Tetrahydrocortisone in Adrenal Function

Cortisol, the primary glucocorticoid in humans, is essential for a multitude of physiological processes, including metabolism, immune response, and stress regulation[1]. Its production by the adrenal cortex is tightly regulated by the HPA axis[2][3][4][5]. After its synthesis, cortisol can be reversibly converted to the inactive cortisone by the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2)[2][6][7][8][9]. Both cortisol and cortisone are further metabolized in the liver, primarily through A-ring reduction by 5α- and 5β-reductases, followed by conjugation, to form various tetrahydro-metabolites that are excreted in the urine[6][10].

Tetrahydrocortisone (THE) is the 5β-reduced metabolite of cortisone[11]. The measurement of urinary THE, alongside tetrahydrocortisol (THF) and allo-tetrahydrocortisol (alloTHF), the 5β- and 5α-reduced metabolites of cortisol respectively, offers a more accurate reflection of total cortisol production than the measurement of urinary free cortisol (UFC) alone[12][13]. This is because UFC represents only a small fraction of total cortisol output[13]. Consequently, the analysis of these metabolites is invaluable in the diagnosis and monitoring of adrenal disorders characterized by either excess or deficient cortisol production.

Tetrahydrocortisone in Adrenal Pathophysiology

The urinary excretion levels of tetrahydrocortisone are significantly altered in various adrenal disorders, making it a crucial diagnostic marker.

-

Cushing's Syndrome: This condition of chronic hypercortisolism is characterized by an overproduction of cortisol[14]. In patients with Cushing's syndrome, the increased cortisol load leads to a corresponding increase in its metabolites. Consequently, elevated levels of urinary THE, along with THF and alloTHF, are typically observed[14][15][16]. However, one study noted a decrease in the production of tetrahydrocortisone in Cushing's syndrome patients[14].

-

Addison's Disease (Primary Adrenal Insufficiency): This disorder results from the adrenal glands' inability to produce sufficient cortisol and aldosterone[17][18]. As a result, the urinary excretion of cortisol metabolites, including THE, is significantly reduced[19]. Monitoring the urinary cortisol metabolome can be a useful tool to assess the adequacy of cortisol replacement therapy in these patients[17][20].

-

Congenital Adrenal Hyperplasia (CAH): CAH is a group of autosomal recessive disorders affecting cortisol biosynthesis[21]. The most common form, 21-hydroxylase deficiency, leads to a buildup of cortisol precursors and a shunting of steroidogenesis towards androgen production[21]. While cortisol production is impaired, the urinary steroid profile, including THE, is crucial for monitoring the efficacy and potential side effects of glucocorticoid replacement therapy[22][23]. In treated children with CAH, cortisol metabolite excretion can reflect supraphysiological hydrocortisone dosage[22].

Quantitative Data on Urinary Tetrahydrocortisone Excretion

The following tables summarize the quantitative data on urinary tetrahydrocortisone excretion in healthy individuals and in patients with various adrenal disorders. It is important to note that reference ranges can vary between laboratories due to differences in methodology and patient populations.

Table 1: Urinary Tetrahydrocortisone (THE) Reference Ranges in Healthy Adults

| Population | Method | Analyte | Excretion Rate | Source |

| Adult Males | Not Specified | Tetrahydrocortisone | 1200 - 3000 ng/mg Creat/Day | [24] |

| Adults | RIA | THE-glucosiduronate | Constant per square meter (except newborns) | [19] |

| Adult Population-based study | GC-MS | 40 steroid metabolites (including THE) | Age and sex-related reference curves | [25] |

Table 2: Urinary Tetrahydrocortisone (THE) Levels in Adrenal Disorders

| Disorder | Patient Group | Observation | Source |

| Hyperadrenal states | 2 patients | Markedly elevated THE-glucosiduronate levels | [19] |

| Hypoadrenal states | 3 patients | Low THE-glucosiduronate levels | [19] |

| Cushing's Syndrome | 16 patients | Statistically significant decrease in THE production | [14] |

| Cushing's Syndrome and Cushing's Disease | 45 CS, 28 CD patients | Increased excretion of THE | [15] |

| Addison's Disease (on TID-HC) | 50 patients | Abnormal cortisol metabolome, increased 11β-HSD1 activity | [17] |

| Addison's Disease (on DR-HC) | 50 patients | Normalization of cortisol metabolome compared to TID-HC | [17][20] |

| Congenital Adrenal Hyperplasia (treated children) | 150 children | Cortisol metabolite excretion reflects hydrocortisone dosage | [22] |

Experimental Protocols for Tetrahydrocortisone Measurement

The quantification of urinary tetrahydrocortisone is typically performed using mass spectrometry-based methods, which offer high sensitivity and specificity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a widely used method for the simultaneous determination of multiple urinary steroids, including THE.

Sample Preparation:

-

Urine Collection: A 24-hour urine sample is collected from the patient.

-

Extraction:

-

To 1 mL of urine, add an internal standard (e.g., cortisol-d4)[10][26].

-

Perform solid-phase extraction (SPE) using a preconditioned SPE column (e.g., Oasis® HLB)[10].

-

Wash the column sequentially with water, an acetone/water mixture, and hexane[10].

-

Elute the steroids with methanol[10].

-

Alternatively, a simple liquid-liquid extraction with dichloromethane can be performed[27][28][29].

-

-

Drying and Reconstitution:

LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Mass Spectrometric Detection:

-

Utilize a tandem mass spectrometer with electrospray ionization (ESI) in positive mode[30].

-

Monitor the specific precursor-to-product ion transitions for THE and the internal standard.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another robust technique for urinary steroid profiling, though it often requires derivatization.

Sample Preparation:

-

Urine Collection: Collect a 24-hour urine sample.

-

Hydrolysis: Perform enzymatic hydrolysis (e.g., with β-glucuronidase) to cleave the conjugated steroids.

-

Extraction: Extract the steroids using a suitable organic solvent.

-

Derivatization:

-

Convert the steroids to their methyloxime-trimethylsilyl (MO-TMS) ethers to improve their volatility and chromatographic properties[20].

-

-

GC-MS Analysis:

-

Inject the derivatized sample into a GC-MS system.

-

Use a capillary column suitable for steroid separation.

-

Quantify the analytes based on selected-ion monitoring (SIM) of characteristic fragment ions relative to an internal standard[20].

-

Visualizing Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the critical signaling pathways and experimental workflows related to tetrahydrocortisone and adrenal function.

Caption: Cortisol synthesis from cholesterol and its subsequent metabolism to tetrahydrocortisone.

Caption: Regulation of cortisol production by the HPA axis and negative feedback mechanisms.

Caption: A generalized workflow for the analysis of urinary tetrahydrocortisone.

Conclusion

Tetrahydrocortisone is an indispensable biomarker in the clinical chemistry of adrenal disorders. Its measurement, as part of a comprehensive urinary steroid profile, provides a more accurate and holistic view of glucocorticoid production and metabolism than traditional markers. The methodologies of LC-MS/MS and GC-MS offer the necessary sensitivity and specificity for reliable quantification. A thorough understanding of the function of THE in the context of the HPA axis and cortisol metabolism is paramount for accurate diagnosis, effective treatment monitoring, and the development of novel therapeutic strategies for adrenal diseases. This guide provides a foundational resource for professionals dedicated to advancing the understanding and management of these complex endocrine conditions.

References

- 1. Application of hyphenated mass spectrometry techniques for the analysis of urinary free glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cortisol - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Hypothalamic–pituitary–adrenal axis - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. m.youtube.com [m.youtube.com]

- 10. LC–MS/MS Method for the Simultaneous Determination of Free Urinary Steroids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dutchtest.com [dutchtest.com]

- 12. Cortisol Measurements in Cushing's Syndrome: Immunoassay or Mass Spectrometry? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Urine Free Cortisol in the Diagnosis of Cushing's Syndrome: Is It Worth Doing and, If So, How? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Metabolomic Biomarkers in Urine of Cushing’s Syndrome Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 15. itmedicalteam.pl [itmedicalteam.pl]

- 16. Urinary cortisol in the assessment of pituitary-adrenal function: utility of 24-hour and spot determinations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Improved Urinary Cortisol Metabolome in Addison Disease: A Prospective Trial of Dual-Release Hydrocortisone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Urinary Concentrating Defect of Adrenal Insufficiency: PERMISSIVE ROLE OF ADRENAL STEROIDS ON THE HYDROOSMOTIC RESPONSE ACROSS THE RABBIT CORTICAL COLLECTING TUBULE - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Urinary tetrahydrocortisone and tetrahydrocortisol glucosiduronates in normal newborns, children and adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Improved Urinary Cortisol Metabolome in Addison Disease: A Prospective Trial of Dual-Release Hydrocortisone - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Congenital Adrenal Hyperplasia: Practice Essentials, Background, Pathophysiology [emedicine.medscape.com]

- 22. The urinary steroidome of treated children with classic 21-hydroxylase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Urinary GC-MS steroid metabotyping in treated children with congenital adrenal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Tetrahydrocortisone (male) - Hormone & Urinary Metabolites Assessment Profile - Lab Results explained | HealthMatters.io [healthmatters.io]

- 25. Reference intervals for the urinary steroid metabolome: The impact of sex, age, day and night time on human adult steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. A simple LC-MS/MS method for the determination of cortisol, cortisone and tetrahydro-metabolites in human urine: assay development, validation and application in depression patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. mdpi.com [mdpi.com]

- 30. researchgate.net [researchgate.net]

Tetrahydrocortisone: A Key Biomarker in the Diagnosis of Cushing's Syndrome

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cushing's syndrome is an endocrine disorder characterized by prolonged exposure to high levels of cortisol. Its diagnosis can be complex, often requiring multiple biochemical tests to confirm hypercortisolism. While urinary free cortisol (UFC) is a commonly used screening test, its diagnostic accuracy can be limited by factors such as variability in urine collection and analytical interferences. Consequently, there is a growing interest in the utility of urinary steroid metabolomics, which provides a more comprehensive assessment of cortisol production and metabolism. Within this context, tetrahydrocortisone (THE), a major downstream metabolite of cortisol, has emerged as a promising biomarker for improving the diagnostic accuracy of Cushing's syndrome. This technical guide provides a detailed overview of the role of tetrahydrocortisone in the pathophysiology and diagnosis of Cushing's syndrome, with a focus on its biochemical pathway, analytical methodologies for its quantification, and its diagnostic performance.

Biochemical Pathway of Cortisol Metabolism

Cortisol, the primary glucocorticoid in humans, undergoes extensive metabolism, primarily in the liver, before being excreted in the urine. A key pathway involves the interconversion of active cortisol to inactive cortisone, a reaction catalyzed by the enzyme 11β-hydroxysteroid dehydrogenase (11β-HSD). Subsequently, both cortisol and cortisone are further metabolized through A-ring reduction by 5α-reductase and 5β-reductase, followed by conjugation with glucuronic acid to increase their water solubility for renal excretion.

Tetrahydrocortisone (THE) is a principal metabolite of cortisone, formed through the action of 5β-reductase. The measurement of urinary THE, alongside other cortisol metabolites like tetrahydrocortisol (THF) and allo-tetrahydrocortisol (allo-THF), provides a detailed snapshot of the overall cortisol production and the activity of key metabolic enzymes. In Cushing's syndrome, the excessive production of cortisol leads to alterations in these metabolic pathways, resulting in characteristic changes in the urinary steroid profile.

Tetrahydrocortisone as a Diagnostic Biomarker

Urinary steroid profiling, which includes the quantification of THE, offers several advantages over traditional diagnostic tests for Cushing's syndrome. It provides an integrated measure of cortisol production over a 24-hour period, minimizing the impact of diurnal variations in cortisol secretion. Furthermore, the analysis of multiple metabolites can help to differentiate between different causes of Cushing's syndrome.

Studies have shown that patients with Cushing's syndrome exhibit significantly altered urinary steroid profiles compared to healthy individuals. Specifically, the excretion of total glucocorticoid metabolites, including THE, is markedly increased. While specific sensitivity and specificity data for THE as a standalone biomarker are not extensively reported, its inclusion in a panel of steroid metabolites significantly enhances the diagnostic accuracy of urinary steroid profiling. For instance, the ratio of cortisol metabolites to cortisone metabolites, such as the (THF + allo-THF)/THE ratio, can provide insights into the activity of 11β-HSD enzymes and is often elevated in Cushing's syndrome.

One study highlighted that in Cushing's syndrome, there is a global activation of steroidogenesis, leading to an increase in glucocorticoid metabolites such as THF, allo-THF, and THE.[1] Another study reported that while the concentrations of many cortisol metabolites are elevated in Cushing's syndrome, the levels of tetrahydrocortisone were found to be decreased in one cohort of patients.[2][3] This highlights the complexity of cortisol metabolism in this condition and the importance of assessing a comprehensive steroid profile.

Data Presentation

The following tables summarize the available quantitative data on urinary tetrahydrocortisone and the diagnostic accuracy of related tests for Cushing's syndrome.

Table 1: Urinary Tetrahydrocortisone Reference Ranges in Healthy Adults

| Population | Analyte | Concentration Range | Units | Citation |

| Adult Male | Tetrahydrocortisone | 0.41 (0.38-0.49) | µmol/mmol creatinine | [2] |

| Adult (Male) | Tetrahydrocortisone | 1200 - 3000 | ng/mg Creat/Day | [4] |

| Adult | Tetrahydrocortisol | 214 - 546 | µg/g creatinine | [5] |

| Adult | b-Tetrahydrocortisol | 1050-2500 | ng/mg | [6] |

Table 2: Diagnostic Accuracy of Various Tests for Cushing's Syndrome

| Test | Sensitivity (%) | Specificity (%) | Positive Likelihood Ratio (95% CI) | Negative Likelihood Ratio (95% CI) | Citation |

| Urinary Free Cortisol (UFC) | 81 | 66 | - | - | [3] |

| 1 mg Dexamethasone Suppression Test (DST) | 98 | 33 | 11.6 (5.8 to 23.1) | 0.09 (0.05 to 0.14) | [1] |

| Midnight Serum Cortisol | 100 | 88 | 9.5 (1.7 to 54.1) | 0.09 (0.03 to 0.28) | [1] |

| Hair Cortisol (overt CS) | 92 | 91 | - | - | [7] |

| Hair Cortisone (overt CS) | 100 | 99 | - | - | [7] |

| Hair Cortisol (mild CS) | 59 | 79 | - | - | [7] |

| Hair Cortisone (mild CS) | 68 | 94 | - | - | [7] |

| Urinary Cortisol/Cortisone Ratio (>1.15 for EAS vs CD) | 75 | 75 | - | - | [8] |

Experimental Protocols

The accurate quantification of urinary tetrahydrocortisone and other steroid metabolites is crucial for its clinical utility. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the two most common analytical platforms used for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a well-established method for urinary steroid profiling. The general workflow involves enzymatic hydrolysis of conjugated steroids, extraction, derivatization to increase volatility, and subsequent analysis by GC-MS.

Sample Preparation:

-

Enzymatic Hydrolysis: To a 2 mL aliquot of a 24-hour urine collection, add an internal standard. Adjust the pH to 5.2 with an acetate buffer. Add β-glucuronidase/sulfatase from Helix pomatia and incubate at 55°C for 3 hours to hydrolyze the steroid conjugates.[9]

-

Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge with methanol and water. Apply the hydrolyzed urine sample to the cartridge. Wash the cartridge with water to remove interfering substances. Elute the steroids with methanol.[10]

-

Derivatization: Evaporate the eluate to dryness under a stream of nitrogen. Add methoxyamine hydrochloride in pyridine and incubate at 80°C for 1 hour to form methyloxime derivatives of keto-steroids. Evaporate to dryness again and add N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA) with ammonium iodide and incubate at 110°C for 12 hours (or 140°C for 2 hours for a faster protocol) to form trimethylsilyl ethers.[11]

GC-MS Analysis:

-

Gas Chromatograph: Agilent 6890 series or similar.

-

Column: Optima-1 fused silica column or equivalent.[10]

-

Injector: Splitless mode at 285°C.[9]

-

Oven Temperature Program: Start at 50°C, ramp to 230°C at 50°C/min, then to 250°C at 0.4°C/min (hold for 5 min), then to 270°C at 20°C/min, and finally to 285°C at 50°C/min (hold for 30 min).[9]

-

Mass Spectrometer: Agilent 5975 inert XL mass selective detector or similar, operated in selected ion monitoring (SIM) mode for quantification.[10]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers higher sensitivity and specificity compared to GC-MS and generally requires less extensive sample preparation.

Sample Preparation:

-

Enzymatic Hydrolysis: Similar to the GC-MS protocol, hydrolyze the steroid conjugates in a urine sample using β-glucuronidase/sulfatase.

-

Solid-Phase Extraction (SPE): Condition an Oasis HLB SPE cartridge with methanol and water. Apply the hydrolyzed urine sample. Wash the cartridge with water and an acetone/water mixture. Elute the steroids with methanol.[12]

-

Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in a methanol/water mixture containing formic acid.[12]

LC-MS/MS Analysis:

-

Liquid Chromatograph: Waters ACQUITY UPLC I-Class system or similar.[13]

-

Column: Waters ACQUITY BEH C18 column (2.1 x 100 mm, 1.7 µm) or equivalent.[13]

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B).[14]

-

Flow Rate: 0.4 mL/min.[13]

-

Mass Spectrometer: Waters Xevo TQ-S micro tandem mass spectrometer or similar, operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for quantification.[13]

Conclusion

Tetrahydrocortisone is a valuable biomarker in the comprehensive assessment of cortisol metabolism for the diagnosis of Cushing's syndrome. While urinary free cortisol remains a first-line screening test, the inclusion of THE and other key steroid metabolites in a urinary steroid profile significantly enhances diagnostic accuracy. The analytical methods of GC-MS and LC-MS/MS provide reliable and sensitive quantification of these metabolites. For researchers and drug development professionals, understanding the nuances of cortisol metabolism and the analytical methodologies for its assessment is crucial for the development of improved diagnostic tools and therapeutic strategies for Cushing's syndrome. Further research is warranted to establish standardized reference intervals and diagnostic cut-offs for tetrahydrocortisone to solidify its role as a key biomarker in the clinical management of this complex endocrine disorder.

References

- 1. Accuracy of diagnostic tests for Cushing's syndrome: a systematic review and metaanalyses - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. hmdb.ca [hmdb.ca]

- 3. Reliability of the diagnostic tests for Cushing's syndrome performed in a tertiary referral center - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tetrahydrocortisone (male) - Hormone & Urinary Metabolites Assessment Profile - Lab Results explained | HealthMatters.io [healthmatters.io]

- 5. Tetrahydrocortisol - Advanced Dried Urine Hormone Profile - Lab Results explained | HealthMatters.io [healthmatters.io]

- 6. b-Tetrahydrocortisol | Rupa Health [rupahealth.com]

- 7. Hair cortisol and cortisone measurements for the diagnosis of overt and mild Cushing's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Diagnostic accuracy of increased urinary cortisol/cortisone ratio to differentiate ACTH-dependent Cushing's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Gas chromatography-mass spectrometry (GC-MS) of urinary steroids [bio-protocol.org]

- 11. pure.rug.nl [pure.rug.nl]

- 12. LC–MS/MS Method for the Simultaneous Determination of Free Urinary Steroids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Targeted metabolic profiling of urinary steroids with a focus on analytical accuracy and sample stability - PMC [pmc.ncbi.nlm.nih.gov]

urinary Tetrahydrocortisone reference ranges in humans

An In-depth Technical Guide to Urinary Tetrahydrocortisone (THE) Reference Ranges and Analysis

Introduction

Tetrahydrocortisone (THE), a primary metabolite of cortisone, is a crucial biomarker in the assessment of adrenal function and steroid metabolism. As the downstream product of cortisol inactivation, its quantification in urine provides a non-invasive and integrated view of the hypothalamic-pituitary-adrenal (HPA) axis activity over a 24-hour period. This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of urinary THE, focusing on its metabolic pathway, reference ranges, and the detailed experimental protocols required for its accurate measurement.

Cortisol Metabolism and Tetrahydrocortisone Formation

Cortisol, the body's primary glucocorticoid, is synthesized from cholesterol in the adrenal cortex. To modulate its activity, cortisol is converted to its inactive form, cortisone, by the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2). Both cortisol and cortisone are further metabolized in the liver, primarily by 5α-reductase and 5β-reductase, and hydroxysteroid dehydrogenases. Specifically, cortisone is metabolized into 5β-tetrahydrocortisone (commonly referred to as THE).[1][2] The measurement of THE, often in conjunction with cortisol metabolites like tetrahydrocortisol (THF) and allo-tetrahydrocortisol (aTHF), is essential for evaluating the activity of these key enzymes.[3][4]

Urinary Tetrahydrocortisone Reference Ranges

Reference ranges for urinary THE are highly dependent on the analytical methodology employed (e.g., GC-MS, LC-MS/MS), as well as the age and sex of the individual.[5][6] Therefore, specific reference intervals are typically established and validated by the performing laboratory. Data from population-based studies provide valuable guidance for the expected excretion rates. It is often clinically more informative to assess the ratio of cortisol metabolites to cortisone metabolites, such as the (THF + aTHF)/THE ratio, which reflects the activity of the 11β-HSD enzyme.[4][7]

| Analyte / Ratio | Population | Reference Range | Units | Analytical Method | Citation |

| (THF + allo-THF) / THE Ratio | Normal Adults | 1.21 +/- 0.06 (mean +/- SE) | Ratio | GC-MS | [7] |

| Tetrahydrocortisone (THE) | Healthy Adults | See note below | µg/24 hours | GC-MS / LC-MS/MS | [5][6] |

| 17-Hydroxycorticosteroids (Total) | Adult Male | 3 - 9 | mg/24 hours | Colorimetry | [8] |

| 17-Hydroxycorticosteroids (Total) | Adult Female | 2 - 8 | mg/24 hours | Colorimetry | [8] |

Note: Specific quantitative reference ranges for individual metabolites like THE show significant variability between studies and are best interpreted against laboratory-specific, population-based data. For example, a 2018 study using high-resolution accurate-mass MS found THE levels to be 10-100 fold higher than previously reported, underscoring methodological differences.[9] Studies have established the necessity of partitioning reference intervals by sex, menopausal status, and age.[5]

Experimental Protocols for Urinary THE Measurement

Urinary steroid profiling, including the quantification of THE, is predominantly performed using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[10][11] LC-MS/MS is often preferred due to its higher throughput and elimination of the need for derivatization.[11]

Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method allows for the simultaneous determination of THE, THF, aTHF, cortisol, and cortisone without derivatization.[3][12]

-

Sample Collection: A complete 24-hour urine collection is performed. The total volume is recorded, and an aliquot is stored at -20°C or below until analysis.[13]

-

Internal Standard Addition: An internal standard, such as a deuterium-labeled cortisol (e.g., cortisol-D4), is added to 1 mL of urine.[12]

-

Solid-Phase Extraction (SPE):

-

The urine sample is loaded onto a conditioned SPE cartridge (e.g., C18).

-

The cartridge is washed to remove interfering substances.

-

Steroids are eluted using a solvent such as ethyl acetate or methanol.[11]

-

-

Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen. The residue is then reconstituted in a mobile phase-compatible solution.[11]

-

Instrumental Analysis:

-

Chromatography: Separation is achieved on a reverse-phase column (e.g., C18) using a gradient elution with a mobile phase typically consisting of water with a modifier (e.g., 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile).[14]

-

Mass Spectrometry: Detection is performed using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for THE and other target analytes are monitored.[12][13]

-

-

Quantification: Analyte concentrations are determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve. The quantification range for tetrahydrometabolites is typically 1-120 ng/mL.[3][12]

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a well-established and robust method for urinary steroid profiling, providing comprehensive information on a wide range of metabolites.[10][15][16]

-

Sample Collection: A 24-hour urine sample is collected and stored as described for LC-MS/MS.

-

Extraction: Free and conjugated steroids are extracted from 1 mL of urine using a solid-phase extraction cartridge.[16]

-

Enzymatic Hydrolysis: The extracted steroid conjugates (glucuronides and sulfates) are hydrolyzed using enzymes from Helix pomatia (containing β-glucuronidase and sulfatase) to release the free steroids.

-

Re-extraction: The now-freed steroids are re-extracted from the hydrolysis mixture, typically using a SPE cartridge.[17]

-

Derivatization: To increase their volatility and thermal stability for GC analysis, the steroids are derivatized. This is a two-step process:

-

Methoximation: Carbonyl groups are converted to methoximes using methoxyamine hydrochloride.

-

Silylation: Hydroxyl groups are converted to trimethylsilyl (TMS) ethers using a silylating agent like N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA).[16]

-

-

Instrumental Analysis:

-

Gas Chromatography: The derivatized sample is injected into the GC, where individual steroid metabolites are separated based on their boiling points and interaction with the capillary column (e.g., a non-polar stationary phase).

-

Mass Spectrometry: The separated compounds are ionized (typically by electron impact) and fragmented. The mass spectrometer identifies the metabolites based on their unique mass spectra and retention times. Quantification is often performed using selected ion monitoring (SIM).[5][10]

-

-

Data Analysis: The abundance of each metabolite is calculated, often relative to an internal standard, and compared against age- and sex-matched reference intervals.[6]

Clinical and Research Significance

The measurement of urinary THE is clinically relevant for several reasons:

-

Assessing Adrenal Function: Elevated or decreased levels of THE and related metabolites can indicate conditions such as Cushing's syndrome (hypercortisolism) or Addison's disease (adrenal insufficiency).[1][18]

-

Evaluating Enzyme Activity: The ratio of cortisol metabolites (THF+aTHF) to cortisone metabolites (THE) provides a functional in-vivo index of 11β-HSD enzyme activity, which is crucial in understanding certain forms of hypertension and metabolic syndrome.[3][7]

-

Monitoring Disease: In conditions like adrenocortical carcinoma, urinary steroid profiling can be a valuable non-invasive tool for detecting disease recurrence.[16]

References

- 1. b-Tetrahydrocortisone | Rupa Health [rupahealth.com]

- 2. b-Tetrahydrocortisol | Rupa Health [rupahealth.com]

- 3. LC-MS/MS Method for the Simultaneous Determination of Free Urinary Steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Urinary cortisol metabolites in the assessment of peripheral thyroid hormone action: overt and subclinical hypothyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reference intervals of urinary steroid metabolites using gas chromatography-mass spectrometry in Chinese adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Reference intervals for the urinary steroid metabolome: The impact of sex, age, day and night time on human adult steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Urinary free cortisone and the assessment of 11 beta-hydroxysteroid dehydrogenase activity in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 17-Hydroxycorticosteroids Urine Test - UF Health [ufhealth.org]

- 9. Quantitative profiling of cortisol metabolites in human urine by high-resolution accurate-mass MS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Urinary Steroid Profiling | Springer Nature Experiments [experiments.springernature.com]

- 11. Determination of free tetrahydrocortisol and tetrahydrocortisone ratio in urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. LC–MS/MS Method for the Simultaneous Determination of Free Urinary Steroids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Targeted metabolic profiling of urinary steroids with a focus on analytical accuracy and sample stability - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Urinary steroid profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. Urinary steroid profiling | Synnovis [synnovis.co.uk]

- 18. Tetrahydrocortisone | Rupa Health [rupahealth.com]

An In-depth Technical Guide on the Biological Role of Tetrahydrocortisone in Steroidogenesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydrocortisone (THE) is a principal downstream metabolite of cortisol, the primary glucocorticoid in humans. Formed through a series of enzymatic reactions primarily in the liver, THE itself is considered biologically inactive. However, its importance in steroidogenesis lies in its role as a key biomarker. The quantification of THE, particularly in relation to its counterpart, tetrahydrocortisol (THF), provides a crucial window into the activity of 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes, which are vital for regulating glucocorticoid access to receptors. This guide provides a comprehensive overview of the synthesis, metabolism, and biological significance of THE, details on its quantification through advanced analytical methods, and its clinical utility in diagnosing and understanding various endocrine disorders.

Introduction to Tetrahydrocortisone

Tetrahydrocortisone (THE), also known as urocortisone, is a steroid hormone metabolite produced from the adrenal gland hormone, cortisone.[1][2][3] While cortisol is the primary biologically active glucocorticoid, its activity is tightly regulated at a pre-receptor level by conversion to the inactive cortisone. THE is the terminal metabolite of this inactivation pathway.[2] Though it does not possess significant biological activity itself, its levels in urine offer profound insights into cortisol metabolism and the functional status of key steroidogenic enzymes.[1][2] Therefore, urinary steroid profiling, which includes the measurement of THE, is a cornerstone in the assessment of adrenal function and the diagnosis of disorders related to glucocorticoid excess or deficiency.[4][5]

Synthesis and Metabolism of Tetrahydrocortisone

The formation of Tetrahydrocortisone is a multi-step process that begins with cortisol, synthesized from cholesterol in the adrenal cortex.[2] The pathway is primarily governed by the activity of two key enzyme systems: 11β-hydroxysteroid dehydrogenase (11β-HSD) and 5β-reductase.

-

Step 1: Conversion of Cortisol to Cortisone. The enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) catalyzes the conversion of active cortisol to inactive cortisone. This is a critical step in tissues like the kidney, salivary glands, and colon to prevent the illicit activation of mineralocorticoid receptors by cortisol.[2][6]

-

Step 2: A-Ring Reduction. Cortisone undergoes reduction of its A-ring, a reaction catalyzed by the enzyme 5β-reductase, which is predominantly found in the liver.[1][2] This reaction results in the formation of 5β-dihydrocortisone.

-

Step 3: 3α-Hydroxylation. Subsequently, the enzyme 3α-hydroxysteroid dehydrogenase converts 5β-dihydrocortisone to Tetrahydrocortisone (3α,17α,21-trihydroxy-5β-pregnane-11,20-dione).[1]

A parallel pathway exists for cortisol, where it is metabolized by 5α- and 5β-reductases to allo-tetrahydrocortisol (allo-THF) and tetrahydrocortisol (THF), respectively.[7][8] The ratio of these cortisol metabolites to THE, specifically the (THF + allo-THF)/THE ratio, is a critical indicator of overall 11β-HSD activity.[8][9]

Signaling Pathway of Cortisol Metabolism

References

- 1. Tetrahydrocortisone | Rupa Health [rupahealth.com]

- 2. b-Tetrahydrocortisone | Rupa Health [rupahealth.com]

- 3. Tetrahydrocortisone - Wikipedia [en.wikipedia.org]

- 4. endocrine-abstracts.org [endocrine-abstracts.org]

- 5. Steroid Profiling by Gas Chromatography–Mass Spectrometry and High Performance Liquid Chromatography–Mass Spectrometry for Adrenal Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. karger.com [karger.com]

- 7. 5a-Tetrahydrocortisol | Rupa Health [rupahealth.com]

- 8. Cushing’s Syndrome: All variants, detection, and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

Tetrahydrocortisone: A Lynchpin in Cortisol Clearance and a Biomarker for Metabolic Status

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydrocortisone (THE), a principal urinary metabolite of cortisol, serves as a critical indicator of cortisol clearance and overall glucocorticoid metabolism. Its formation, primarily through the sequential actions of 11β-hydroxysteroid dehydrogenase (11β-HSD) and A-ring reductases, is a key determinant of the systemic exposure to active cortisol. Alterations in the urinary excretion of THE and its ratio to tetrahydrocortisol (THF) are indicative of enzymatic dysregulation and are associated with a spectrum of pathologies, including Cushing's syndrome, Addison's disease, obesity, and thyroid disorders. Consequently, the precise quantification of THE and related metabolites is a cornerstone of endocrine research and diagnostics. This guide provides a comprehensive overview of the metabolic pathways governing THE formation, detailed experimental protocols for its measurement, a summary of its quantitative variations in health and disease, and an exploration of its relevance in the context of drug development targeting cortisol metabolism.

The Metabolic Pathway of Cortisol to Tetrahydrocortisone: A Multi-Enzymatic Cascade

The clearance of cortisol is a multi-step process predominantly occurring in the liver, aimed at inactivating the hormone and facilitating its renal excretion. A major pathway in this process leads to the formation of tetrahydrocortisone (THE). This metabolic route involves two key enzymatic steps: the conversion of cortisol to cortisone and the subsequent reduction of cortisone's A-ring.

The initial and reversible conversion of active cortisol to inactive cortisone is catalyzed by the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) .[1][2] Conversely, the reactivation of cortisone to cortisol is mediated by 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) , which primarily functions as a reductase in vivo.[1][3] The balance between these two enzyme activities is a critical determinant of local and systemic cortisol concentrations.

Once cortisone is formed, it undergoes irreversible reduction of its A-ring, a reaction catalyzed by A-ring reductases . These enzymes exist as two main isoforms: 5α-reductase and 5β-reductase .[4][5][6] The action of 5β-reductase on cortisone yields 5β-tetrahydrocortisone, which is the primary form of THE.[7][8] Similarly, cortisol can be reduced by these enzymes to form 5α-tetrahydrocortisol (allo-THF) and 5β-tetrahydrocortisol (THF).[9][10]

The resulting tetrahydro-metabolites, including THE and THF, are then typically conjugated with glucuronic acid to increase their water solubility, facilitating their excretion in the urine.[11][12] The urinary concentration of these metabolites provides a reliable reflection of the total cortisol production and clearance over a 24-hour period.[13][14]

Quantitative Analysis of Tetrahydrocortisone and Other Cortisol Metabolites

The accurate measurement of urinary cortisol metabolites is crucial for assessing adrenal function and diagnosing related disorders. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold-standard analytical techniques for comprehensive urinary steroid profiling.[15][16][17][18]

Experimental Protocols

This method provides a comprehensive analysis of a wide range of steroid metabolites.

Sample Preparation:

-

Internal Standard Addition: A known amount of an internal standard (e.g., 5α-androstan-3α,17α-diol) is added to a 24-hour urine sample aliquot.[4]

-

Enzymatic Hydrolysis: The urine sample is incubated with β-glucuronidase from Helix pomatia to deconjugate the steroid glucuronides.[11]

-

Solid-Phase Extraction (SPE): The hydrolyzed sample is passed through a C18 SPE cartridge to extract the steroids. The cartridge is washed, and the steroids are eluted with methanol.[11]

-

Derivatization: The dried eluate is subjected to a two-step derivatization process. First, methoxyamine hydrochloride in pyridine is added to form methyloxime derivatives of the keto groups. Subsequently, trimethylsilyl (TMS) ethers are formed by adding a silylating agent (e.g., N-methyl-N-trimethylsilyltrifluoroacetamide).[4][15]

GC-MS Analysis:

-

Gas Chromatograph: A capillary column (e.g., 5% phenyl methylpolysiloxane) is used for the separation of the steroid derivatives. A temperature gradient program is employed to achieve optimal separation.

-

Mass Spectrometer: The mass spectrometer is operated in full-scan mode or selected ion monitoring (SIM) mode for quantification.[15][16]

LC-MS/MS offers high sensitivity and specificity and often requires less extensive sample preparation compared to GC-MS.[17][19]

Sample Preparation:

-

Internal Standard Addition: A deuterated internal standard (e.g., cortisol-d4) is added to the urine sample.[19][20]

-

Extraction: Supported liquid extraction (SLE) or liquid-liquid extraction (LLE) can be used to isolate the steroids.[21][22] For SLE, the sample is diluted and loaded onto an SLE plate, and the analytes are eluted with an organic solvent like methyl tert-butyl ether (MTBE).[21]

-

Evaporation and Reconstitution: The eluate is evaporated to dryness and reconstituted in a mobile phase-compatible solvent.[21][22]

LC-MS/MS Analysis:

-

Liquid Chromatograph: A reversed-phase C18 column is commonly used for separation with a gradient elution of water and methanol or acetonitrile, often with additives like formic acid or ammonium acetate.[19][21]

-

Tandem Mass Spectrometer: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for the quantification of specific parent-to-product ion transitions for each analyte and internal standard.[19][21]

Quantitative Data in Health and Disease

The urinary excretion of cortisol metabolites varies with age, sex, and physiological state. The following tables summarize reference ranges and alterations in pathological conditions.

Table 1: Reference Ranges for Urinary Cortisol Metabolites in Healthy Adults (μ g/24h )

| Metabolite | Male (17-50 years) | Female (17-50 years) |

| Tetrahydrocortisone (THE) | 1500 - 4500 | 1200 - 4000 |

| Tetrahydrocortisol (THF) | 1000 - 3500 | 800 - 3000 |

| allo-Tetrahydrocortisol (allo-THF) | 500 - 2000 | 400 - 1600 |

Note: These are approximate ranges, and values can vary between laboratories. Data synthesized from multiple sources.[9][23][24]

Table 2: Alterations in Urinary Cortisol Metabolite Ratios in Various Conditions

| Condition | (THF + allo-THF) / THE Ratio | Urinary Free Cortisol (UFC) | Key Enzymatic Change |

| Cushing's Syndrome | Increased | Markedly Increased | Increased cortisol production saturates clearance pathways.[14][18] |

| Addison's Disease | Decreased | Markedly Decreased | Decreased cortisol production. |

| Hyperthyroidism | Decreased | Normal to Increased | Increased 11β-HSD2 and 5α-reductase activity.[3][5][25] |

| Hypothyroidism | Increased | Decreased | Decreased cortisol clearance.[3][26][27] |

| Obesity | Decreased | Normal | Increased cortisol clearance, particularly via 5α-reductase.[28][29] |

| Apparent Mineralocorticoid Excess | Markedly Decreased | Normal to Increased | Deficiency of 11β-HSD2. |

Tetrahydrocortisone in the Context of Drug Development

The modulation of cortisol metabolism is a promising therapeutic strategy for a variety of disorders, including metabolic syndrome, type 2 diabetes, and neurodegenerative diseases.[30][31] The measurement of urinary THE and other cortisol metabolites is a critical tool in the development and clinical evaluation of drugs targeting the enzymes of cortisol metabolism.

Targeting 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)

Inhibitors of 11β-HSD1 aim to reduce the local regeneration of cortisol in tissues like the liver and adipose tissue.[3][32]

-

Mechanism of Action: By blocking the conversion of cortisone to cortisol, these inhibitors decrease intracellular glucocorticoid action.

-

Effect on Urinary Steroid Profile: Treatment with 11β-HSD1 inhibitors leads to a significant decrease in the (THF + allo-THF) / THE ratio, reflecting the reduced reductase activity of the enzyme.[7][15][31]

-

Examples:

-

Carbenoxolone: A non-selective inhibitor of both 11β-HSD1 and 11β-HSD2.[15][31]

-

AZD4017: A selective 11β-HSD1 inhibitor that has been shown to lower the (5αTHF+THF)/THE ratio in clinical trials.[7]

-

BI 187004: An investigational inhibitor that has demonstrated a significant decrease in the (allo-THF + THF)/THE ratio.[32]

-

Metyrapone: An Inhibitor of Cortisol Synthesis

Metyrapone is primarily used for the diagnosis and management of Cushing's syndrome.[2][33]

-

Mechanism of Action: Metyrapone inhibits 11β-hydroxylase, the enzyme responsible for the final step of cortisol synthesis in the adrenal gland. This leads to a rapid decrease in cortisol production.[1][33]

-